molecular formula C8H6F3NO3 B1448673 Methyl 4-hydroxy-5-(trifluoromethyl)pyridine-3-carboxylate CAS No. 1803596-18-0

Methyl 4-hydroxy-5-(trifluoromethyl)pyridine-3-carboxylate

Cat. No.: B1448673
CAS No.: 1803596-18-0
M. Wt: 221.13 g/mol
InChI Key: KZRCFNRXBUCHNV-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-5-(trifluoromethyl)pyridine-3-carboxylate is a useful research compound. Its molecular formula is C8H6F3NO3 and its molecular weight is 221.13 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 4-hydroxy-5-(trifluoromethyl)pyridine-3-carboxylate (CAS No. 1803596-18-0) is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H6F3NO3C_8H_6F_3NO_3 and a molecular weight of 221.13 g/mol. Its structure includes a pyridine ring with a hydroxy group at the 4-position, a trifluoromethyl group at the 5-position, and a carboxylate ester at the 3-position. This arrangement contributes to its chemical reactivity and biological properties, particularly in pharmacology and agrochemicals.

Pharmacological Applications

Research indicates that this compound exhibits various biological activities, primarily as an anti-inflammatory agent and a potential therapeutic candidate for several diseases. Its trifluoromethyl group is associated with enhanced metabolic stability and bioactivity, making it a valuable scaffold in drug development .

Key Biological Activities:

  • Anti-inflammatory Effects: The compound has shown promise in inhibiting pathways associated with inflammation, which could be beneficial in treating inflammatory diseases.
  • Anticancer Potential: Studies suggest that similar compounds with trifluoromethyl substitutions can induce apoptosis in cancer cells, indicating potential anticancer properties .

The mechanisms through which this compound exerts its effects are being actively investigated. Interaction studies with various biological molecules are crucial for understanding its pharmacodynamics. For instance, compounds with similar structures have been noted for their ability to interact with Bcl-2/Bcl-xL proteins, which are critical in regulating apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

  • Apoptosis Induction in Cancer Models:
    • In vivo studies demonstrated that compounds structurally related to this compound effectively induced apoptosis in xenograft tumor models. The cleavage of PARP and caspase-3 was observed as markers of apoptosis, suggesting strong anticancer activity .
  • In Vitro Evaluations:
    • In vitro assays have shown that derivatives of this compound can inhibit specific enzymes involved in inflammatory pathways, supporting its potential as an anti-inflammatory agent .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of this compound compared to other trifluoromethyl-containing compounds:

Compound NameBiological ActivityKey Findings
This compoundAnti-inflammatory, AnticancerInduces apoptosis; inhibits inflammatory pathways
BAY-069 (Trifluoromethyl pyrimidinedione)Dual BCAT1/2 inhibitorHigh cellular activity; selective inhibition
FDA-approved Trifluoromethyl drugs (e.g., Ubrogepant)Various pharmacological effectsEnhanced potency due to trifluoromethyl group

Properties

IUPAC Name

methyl 4-oxo-5-(trifluoromethyl)-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c1-15-7(14)4-2-12-3-5(6(4)13)8(9,10)11/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRCFNRXBUCHNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC=C(C1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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